molecular formula C44H59N11O12 B12106541 AdipokineticHormoneII(SchistocercaGregaria)

AdipokineticHormoneII(SchistocercaGregaria)

Cat. No.: B12106541
M. Wt: 934.0 g/mol
InChI Key: XQOJVJBGRDTTDI-UHFFFAOYSA-N
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Description

Adipokinetic Hormone II (AKH-II) is a neuropeptide produced in the corpora cardiaca of the desert locust Schistocerca gregaria. It plays a pivotal role in mobilizing energy reserves during prolonged flight by stimulating lipid release from the fat body . Structurally, AKH-II is an octapeptide with the sequence Pyr-Leu-Asn-Phe-Ser-Thr-Gly-Trp-NH₂ (Pyr-LNFSTGW-NH₂) and a molecular weight of 934.01 Da . Unlike Locusta migratoria, which produces three AKHs (I, II, and III), S. gregaria synthesizes only AKH-I and AKH-II, both co-localized in the same secretory granules . The hormone is synthesized continuously, with biosynthesis and processing completed within 75 minutes .

Properties

IUPAC Name

N-[1-[[1-[[1-[[2-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[4-methyl-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]amino]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H59N11O12/c1-22(2)15-30(51-39(62)28-13-14-35(59)49-28)40(63)53-32(18-34(45)58)42(65)52-31(16-24-9-5-4-6-10-24)41(64)54-33(21-56)43(66)55-37(23(3)57)44(67)48-20-36(60)50-29(38(46)61)17-25-19-47-27-12-8-7-11-26(25)27/h4-12,19,22-23,28-33,37,47,56-57H,13-18,20-21H2,1-3H3,(H2,45,58)(H2,46,61)(H,48,67)(H,49,59)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64)(H,55,66)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOJVJBGRDTTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)C4CCC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H59N11O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

934.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Adipokinetic Hormone II undergoes various biochemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol . The major products formed from these reactions are modified versions of the hormone with altered structural and functional properties .

Scientific Research Applications

Metabolic Regulation

AKH-II is crucial for regulating metabolic processes in insects. It functions similarly to glucagon in vertebrates, promoting the breakdown of glycogen and lipids to provide energy during flight. Research has demonstrated that AKH-II stimulates the release of energy substrates from fat bodies, which is vital for sustaining prolonged physical activity .

Pest Control Strategies

The unique mechanism of action of adipokinetic hormones offers potential avenues for developing targeted pest control methods. By manipulating the AKH signaling pathway, researchers aim to create species-specific insecticides that disrupt energy metabolism in pest insects without affecting beneficial species. This approach could lead to environmentally friendly pest management solutions .

Biochemical Studies

AKH-II serves as a model for studying G protein-coupled receptors (GPCRs), which are significant drug targets in pharmacology. The interaction between AKH-II and its receptor (AKHR) has been characterized through molecular modeling and docking studies, providing insights into receptor-ligand interactions that could inform drug design .

Case Study 1: In Vitro Release Mechanism

A study investigated the release of AKH from locust corpora cardiaca, demonstrating that certain neuropeptides can stimulate AKH release. Specifically, a crustacean cardioactive peptide was shown to induce AKH release in a dose-dependent manner, highlighting the complexity of hormonal regulation in insects .

Case Study 2: Molecular Docking Studies

Molecular docking simulations revealed that various compounds can bind to the AKHR with varying affinities. Such studies are essential for identifying potential antagonists that could inhibit AKH activity, providing insights into developing new pest control agents .

Data Tables

Application Area Description Potential Impact
Metabolic RegulationMobilization of lipids and carbohydrates during flightImproved understanding of insect physiology
Pest ControlDevelopment of species-specific insecticides targeting AKH pathwaysEnvironmentally friendly pest management solutions
Biochemical ResearchInsights into GPCR interactions through AKH-II studiesNovel drug discovery avenues

Comparison with Similar Compounds

Structural Differences Across Species

AKH-II exhibits species-specific sequence variations that influence receptor binding and activity:

Species AKH Type Sequence Key Structural Feature Reference
Schistocerca gregaria AKH-II Pyr-LNFSTGW-NH₂ N-terminal pyroglutamate, C-terminal amidation
Locusta migratoria AKH-II Pyr-LNFTPNW-NH₂ Thr⁶ → Pro⁶, Trp⁷ → Asn⁷
Schistocerca nitans AKH-II Pyr-LNFSAGW-NH₂ Thr⁶ → Ala⁶
Pyrrhocoris apterus AKH Pyr-LNFSPNW-NH₂ Similar to Locusta AKH-II

Key Insights :

  • Substitutions at positions 6 and 7 (e.g., Thr→Pro in Locusta) alter receptor affinity .
  • The conserved N-terminal pyroglutamate and C-terminal amidation are critical for receptor activation across species .

Receptor Interactions and Binding Dynamics

Studies on the S. gregaria AKH receptor (AKHR) reveal that AKH-I and AKH-II bind to the same receptor with comparable efficiency. Molecular docking and dynamic simulations show that both hormones interact with identical residues (e.g., Arg³⁰⁹, Asp¹⁹⁷) in the receptor’s transmembrane domain, though AKH-II exhibits marginally lower binding energy due to its Thr⁵ residue . In contrast, Locusta migratoria AKH-III binds to a modified receptor conformation, enabling species-specific functional divergence .

Functional Roles and Physiological Effects

  • Energy Mobilization :
    • S. gregaria AKH-II elevates hemolymph lipid levels by 300% during flight, comparable to AKH-I .
    • In Locusta, AKH-III is less potent than AKH-I/II but synergizes with them to prolong lipid mobilization .
  • Developmental Regulation :
    • S. gregaria increases AKH-producing cells postembryonically, amplifying hormone synthesis 100-fold by adulthood .
    • Locusta exhibits similar developmental upregulation but maintains distinct AKH-III expression patterns tied to phase polymorphism .

Evolutionary Conservation and Divergence

AKH-II shares evolutionary ties with mammalian gonadotropin-releasing hormone (GnRH), particularly in receptor activation mechanisms . However, functional divergence is evident:

  • In the alderfly Sialis lutaria, a novel AKH homolog lacks C-terminal amidation, reducing its metabolic activity .
  • The mosquito Aedes aegypti expresses an AKH/corazonin-related peptide (ACP) with dual roles in metabolism and stress response, absent in S. gregaria .

Regulatory Mechanisms and Environmental Modulation

  • Phase Polymorphism :
    • Gregarious S. gregaria show heightened AKH-II sensitivity compared to solitarious phases, linked to juvenile hormone (JH) regulation .
    • Locusta phase changes correlate with AKH-III expression, suggesting species-specific adaptation .
  • Predator-Induced Stress :
    • AKH-II levels rise in S. gregaria exposed to predator cues, enhancing flight readiness .

Biological Activity

Adipokinetic Hormone II (AKH II) from Schistocerca gregaria, commonly known as the desert locust, plays a crucial role in the regulation of energy metabolism, particularly during flight. This article delves into its biological activity, mechanisms, and physiological implications, supported by data tables and relevant research findings.

Overview of Adipokinetic Hormones

Adipokinetic hormones (AKHs) are neuropeptides that facilitate the mobilization of energy reserves from the fat body during periods of increased energy demand, such as flight. In S. gregaria, three isoforms of AKH exist: AKH I, AKH II, and AKH III, with AKH II being an octapeptide distinct from the decapeptide structure of AKH I.

Structure and Composition

The primary structure of AKH II from S. gregaria has been identified as:

  • Sequence : Pro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH₂
  • Molecular Weight : Approximately 954.6 Da

This structure is conserved between S. gregaria and S. nitans, but differs from that found in Locusta migratoria .

AKHs exert their effects through binding to G protein-coupled receptors (GPCRs). The mechanism involves several steps:

  • Binding : AKH binds to its receptor (AKHR) located on target tissues.
  • Signal Transduction : This interaction activates phospholipase C, leading to the production of inositol trisphosphate (IP3).
  • Calcium Mobilization : IP3 triggers the release of calcium ions from internal stores and increases extracellular calcium influx.
  • Glycogenolysis : The rise in intracellular calcium activates glycogen phosphorylase, resulting in the conversion of glycogen to glucose-1-phosphate, which is subsequently converted to trehalose for release into the hemolymph .

Physiological Functions

AKH II is primarily involved in:

  • Energy Mobilization : Facilitating the release of lipids and carbohydrates from fat bodies during flight.
  • Metabolic Regulation : Balancing carbohydrate and lipid oxidation rates to meet energy demands.
  • Cardiac Function : Influencing heart rate and muscle contractions during intense activity .

Research Findings

Recent studies have provided insights into the biological activity of AKH II:

Case Study: Metabolic Response During Flight

A study conducted on adult male desert locusts demonstrated that during prolonged flight, there is a significant increase in AKH release from the corpora cardiaca into the hemolymph. This release correlates with heightened metabolic rates and energy substrate mobilization .

Table 1: Summary of AKH Activity

ParameterObservation
Hormone IsoformsAKH I, AKH II, AKH III
Molecular Weight954.6 Da for AKH II
SequencePro-Phe-Cys-Asn-Ala-Phe-Thr-Gly-Cys-NH₂
Primary FunctionMobilization of energy substrates
MechanismGPCR-mediated signal transduction

Q & A

Q. What are the structural characteristics of Adipokinetic Hormone II (AKH II) in Schistocerca gregaria, and how are they determined experimentally?

AKH II is an octapeptide with the sequence Pyr-Leu-Asn-Phe-Ser-Thr-Gly-Trp-NH₂ , identified via fast atom bombardment mass spectrometry (FAB-MS) and Edman degradation . Structural studies emphasize its conserved pyroglutamate N-terminus and C-terminal amidation, critical for receptor binding . Methodologically:

  • Mass spectrometry : Confirms molecular weight and post-translational modifications .
  • Nuclear Magnetic Resonance (NMR) : Resolves solution structure and conformational dynamics .
  • Synthetic analogs : Used to validate bioactivity and structure-function relationships .

Q. Table 1: Structural Analysis Techniques

MethodApplicationLimitations
FAB-MSMolecular weight determinationLow resolution for isomers
NMR3D conformational analysisRequires high peptide purity
CD SpectroscopySecondary structure assessmentLimited to soluble peptides

Q. How can researchers quantify AKH II levels in insect hemolymph, and what are the methodological considerations?

Quantification relies on radioimmunoassay (RIA) and liquid chromatography-mass spectrometry (LC-MS) :

  • RIA : Uses antibodies specific to AKH II; sensitive (detection limit ~0.1 pmol) but requires radioactive labeling .
  • LC-MS/MS : Provides absolute quantification with high specificity; ideal for distinguishing AKH isoforms .
  • ELISA : Commercial kits (e.g., Phoenix Pharmaceuticals) offer non-radioactive alternatives but may cross-react with analogs .

Q. Key considerations :

  • Hemolymph collection timing (circadian rhythms affect AKH levels) .
  • Sample stabilization (protease inhibitors prevent degradation) .

Q. What are the primary physiological functions of AKH II in Schistocerca gregaria?

AKH II regulates energy homeostasis during flight and stress:

  • Lipid mobilization : Activates triglyceride lipase in fat bodies via cAMP-PKA signaling .
  • Carbohydrate metabolism : Enhances trehalose synthesis in the fat body during prolonged activity .
  • Stress response : Modulates antioxidant pathways under oxidative stress (e.g., predator exposure) .

Q. Experimental validation :

  • Flight assays : Measure hemolymph lipid/total carbohydrate levels pre/post-flight .
  • RNAi knockdown : Silencing AKH receptors reduces lipid mobilization efficiency .

Advanced Research Questions

Q. How do AKH II and its receptor interact at the molecular level, and what techniques elucidate this interaction?

The AKH receptor (AKHR) is a G protein-coupled receptor (GPCR). Key methodologies:

  • Molecular docking : Predicts binding sites using NMR-derived AKH II structures .
  • Site-directed mutagenesis : Identifies critical residues (e.g., Trp³ in AKH II for receptor activation) .
  • Calcium imaging : Measures intracellular Ca²⁺ flux in AKHR-transfected cells .

Contradictions : AKH II binds AKHR with higher affinity than AKH I in Schistocerca gregaria, but functional redundancy exists in other species .

Q. How to design experiments investigating AKH II's role in predator-induced nonlethal stress responses?

Experimental framework (PICO/FINER criteria) :

  • Population : Schistocerca gregaria nymphs exposed to bird predators.
  • Intervention : AKH II levels manipulated (RNAi or synthetic injection).
  • Comparison : Control groups without predator cues.
  • Outcome : Quantify lipid mobilization, flight performance, and antioxidant enzyme activity .

Q. Methodology :

  • Behavioral assays : Track locomotor activity under predator sound playback .
  • Hormonal profiling : Compare AKH II titers between stressed/unstressed cohorts .

Q. How to resolve contradictions in AKH II's role in carbohydrate vs. lipid mobilization across studies?

Contradictory findings :

  • Some studies report AKH II primarily mobilizes lipids , while others note trehalose elevation .
    Resolution strategies :
  • Species-specificity : Validate assays in Schistocerca gregaria (vs. Locusta migratoria) .
  • Temporal analysis : Measure metabolite levels at multiple timepoints post-injection .
  • Receptor isoform studies : Compare AKHR expression patterns in fat body vs. flight muscle .

Q. What genetic tools are available to study AKH II signaling in Schistocerca gregaria?

  • RNA interference (RNAi) : Silencing AKH or AKHR genes via dsRNA injection .
  • CRISPR-Cas9 : Knockout models for AKH II or its receptor (limited by low transformation efficiency) .
  • Transcriptomics : RNA-seq identifies co-regulated genes during AKH II stimulation .

Q. How does AKH II mediate energy trade-offs during predator-induced stress?

Mechanism :

  • AKH II increases lipid mobilization for immediate energy needs while suppressing reproduction-related pathways .
    Experimental validation :
  • Resource allocation assays : Measure lipid reserves and ovarian development in predator-exposed females .
  • Hormone titers : Correlate AKH II levels with juvenile hormone (JH) suppression .

Q. Table 2: Functional Studies on AKH II in Stress Responses

Study FocusKey FindingReference
Predator-induced AKH↑ Lipid mobilization, ↓ JH synthesis
Oxidative stress↑ Antioxidant enzyme activity
Flight performanceAKH II required for sustained flight

Q. Methodological Recommendations :

  • Use integrated omics (proteomics/metabolomics) to map AKH II signaling networks.
  • Apply live imaging (e.g., fluorescent AKH analogs) to track hormone release in real-time .

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